molecular formula C18H19ClN4O3S B2993044 2-[(4-chlorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251626-78-4

2-[(4-chlorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2993044
CAS No.: 1251626-78-4
M. Wt: 406.89
InChI Key: BUELRCCEIADZMB-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (compound 13f) is a sulfonamide derivative of the [1,2,4]triazolo[4,3-a]pyridine scaffold, characterized by a 4-chlorophenylmethyl substituent at position 2 and a piperidine sulfonyl group at position 4. This compound was synthesized via General Procedure H, yielding a white solid with a melting point of 173–174 °C and molecular formula C₁₈H₁₉ClN₄O₃S .

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O3S/c19-15-6-4-14(5-7-15)12-23-18(24)22-13-16(8-9-17(22)20-23)27(25,26)21-10-2-1-3-11-21/h4-9,13H,1-3,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUELRCCEIADZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=C(C=C4)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps:

    Formation of the Triazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyridine carboxylic acids.

    Introduction of the Chlorophenyl Methyl Group: This step often involves a Friedel-Crafts alkylation reaction where the chlorophenyl group is introduced using chloromethyl benzene and a Lewis acid catalyst.

    Sulfonylation with Piperidine: The final step involves the sulfonylation of the triazolopyridine core with piperidine sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazolopyridine core, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydro derivatives of the triazolopyridine core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-chlorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the [1,2,4]Triazolo[4,3-a]pyridine Sulfonamide Series

A series of sulfonamide derivatives synthesized alongside 13f (Table 1) highlights the impact of substituent variation on physicochemical properties and bioactivity:

Table 1. Comparison of [1,2,4]Triazolo[4,3-a]pyridine Sulfonamides

Compound ID Substituent (Position 2) Sulfonamide Group (Position 6) Melting Point (°C) Molecular Formula
13f 4-Chlorophenylmethyl Piperidine-1-sulfonyl 173–174 C₁₈H₁₉ClN₄O₃S
13g 3-Methylbenzyl 4-Methylpiperidine-1-sulfonyl 145–146 C₂₀H₂₄N₄O₃S
13h 2-Fluorobenzyl 4-Methylpiperidine-1-sulfonyl 150–151 C₁₉H₂₁FN₄O₃S
13i 3-Fluorobenzyl Thiomorpholinosulfonyl 154–155 C₁₇H₁₇FN₄O₃S₂
13j 2-Chloro-4-fluorobenzyl Thiomorpholinosulfonyl Not reported C₁₇H₁₅ClFN₄O₃S₂

Key Observations :

  • Substituent Effects : The 4-chlorophenylmethyl group in 13f confers higher thermal stability (melting point 173–174 °C) compared to alkyl or fluorinated benzyl derivatives (e.g., 13g : 145–146 °C). This suggests enhanced intermolecular interactions (e.g., halogen bonding) in 13f .
  • For example, fluorinated analogs (13h, 13i) may exhibit improved membrane permeability due to increased lipophilicity .
Comparison with Non-Sulfonamide Triazolopyridine Derivatives

2.2.1. 3-(4-(Benzyloxy)-3-Methoxyphenyl)-[1,2,4]Triazolo[4,3-a]pyridine
This derivative () lacks the sulfonamide group but features a benzyloxy-methoxyphenyl substituent. Synthesized via oxidative cyclization using sodium hypochlorite, it highlights a greener synthetic route compared to 13f ’s sulfonylation procedure. The absence of sulfonamide likely reduces hydrogen-bonding capacity, which may limit its utility in targets requiring polar interactions (e.g., enzyme active sites) .

2.2.2. 6-((4-Chlorophenyl)thio)-[1,2,4]Triazolo[4,3-b]pyridazin-3(2H)-one This compound () shares a triazole core but differs in heterocycle fusion ([4,3-b]pyridazine vs. [4,3-a]pyridine) and substituents. The thioether linkage (vs. Such structural distinctions underscore the importance of core heterocycle selection in drug design .

Biological Activity

The compound 2-[(4-chlorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS Number: 1251626-78-4) is a heterocyclic compound belonging to the class of triazolopyridines. Its unique structural features, including a triazole ring fused to a pyridine ring and the presence of a chlorophenylmethyl group and a piperidine sulfonyl group, contribute to its diverse biological activities. This article reviews the compound's biological activity, focusing on its potential therapeutic applications.

The biological activity of this compound is primarily linked to its interactions with various molecular targets. Notably, it has been studied for its potential antimalarial properties by inhibiting falcipain-2 (FP-2), an enzyme essential for the survival of Plasmodium falciparum, the malaria-causing parasite. The inhibition of FP-2 disrupts the parasite's ability to degrade human hemoglobin, leading to its death during the trophozoite stage of development .

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of this compound. In vitro assays demonstrated an inhibitory concentration (IC50) of approximately 4.98 μM against P. falciparum, indicating promising activity against this pathogen. The compound's design was informed by virtual screening and molecular docking studies aimed at identifying new antimalarial agents .

Other Biological Activities

Beyond its antimalarial effects, this compound has shown potential in various therapeutic areas:

Synthesis and Structure

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazolopyridine Core : This is achieved through cyclization reactions involving hydrazine derivatives and pyridine carboxylic acids.
  • Introduction of the Chlorophenyl Methyl Group : A Friedel-Crafts alkylation reaction introduces the chlorophenyl group using chloromethyl benzene and a Lewis acid catalyst.
  • Sulfonylation with Piperidine : The final step involves sulfonylation with piperidine sulfonyl chloride under basic conditions.

Research Findings

A summary of key research findings on this compound is presented in Table 1 below:

StudyFocusFindings
Ferreira et al. (2018)Antimalarial activityIC50 = 4.98 μM against P. falciparum; inhibition of FP-2
Sanchez-Sancho et al. (2020)Enzyme inhibitionPotential AChE inhibitor; implications for neurological disorders
Various StudiesSynthesis methodsMultiple synthetic routes explored; effective yields reported

Case Studies

Several case studies have provided insights into the biological activity of similar compounds:

  • A study demonstrated that triazolopyridines bearing sulfonamide groups exhibited significant antimalarial activity and could serve as lead compounds for drug development targeting malaria .
  • Another investigation into piperidine derivatives highlighted their anesthetic properties and potential use in managing cocaine addiction and controlling plasma glucose levels .

Q & A

Q. Table 1. Synthetic Yields Under Varied Conditions

ConditionYield (%)Purity (%)Reference
NaOCl/EtOH, 3h, RT7399
TBAB/DCM, 12h, 40°C8598
Flow chemistry, 1h7897

Q. Table 2. Biological Activity of Selected Analogs

CompoundIC50_{50} (µM, MCF-7)MIC (µM, S. aureus)
13f12.3 ± 1.225.0 ± 2.1
13h8.7 ± 0.918.4 ± 1.8

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